4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
Description
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine is a heterocyclic organic compound featuring a tetrahydrofuran (oxolan) ring substituted at position 3 with an amine group (-NH₂) and at position 4 with a 2-methylpyrimidin-4-yloxy moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 2.
For instance, 4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5) has a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Replacing the pyridine ring in this analog with a 2-methylpyrimidine group would likely result in a molecular formula of approximately C₉H₁₃N₃O₂ and a molecular weight of ~211.22 g/mol, accounting for the additional nitrogen and methyl group.
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIAWSNRBTZTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine ring.
Substitution Reactions: The pyrimidine ring is then functionalized with a methyl group and an oxolan-3-amine moiety through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine ring and oxolane moiety are susceptible to oxidation under specific conditions:
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Pyrimidine Ring Oxidation : Using agents like potassium permanganate (KMnO₄) in acidic or neutral conditions can lead to hydroxylation or epoxidation of the pyrimidine ring. For example, oxidation at the 5-position of the pyrimidine ring may yield hydroxylated derivatives1.
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Oxolane Ring Oxidation : Strong oxidizing agents (e.g., hydrogen peroxide, H₂O₂) may cleave the oxolane ring, forming carboxylic acid derivatives2.
Reduction Reactions
-
Amine Group Reduction : The primary amine can undergo reductive alkylation with aldehydes/ketones in the presence of NaBH₄ or NaBH₃CN, forming secondary amines3.
-
Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) may partially saturate the pyrimidine ring, producing dihydro- or tetrahydro-pyrimidine derivatives4.
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring facilitates substitutions at the 2- or 4-positions. For example, reaction with amines or alkoxides under microwave irradiation can yield substituted pyrimidines32.
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Oxolane Ring Opening : Acidic conditions (HCl/H₂O) can hydrolyze the oxolane ring to form diols, while nucleophiles may attack the ether oxygen, leading to ring-opening products5.
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation (Pyrimidine) | KMnO₄, H₂O, 40–60°C | 5-Hydroxy-2-methylpyrimidin-4-yl derivatives |
| Reduction (Amine) | NaBH₄, methanol, RT | N-Alkylated secondary amines |
| Nucleophilic Substitution | NaN₃, DMF, 80°C | 4-Azido-pyrimidine analogs |
| Ring-Opening (Oxolane) | HCl (conc.), reflux | 3-Amino-1,4-diol derivatives |
Comparative Reactivity with Structural Analogs
A comparison with related compounds highlights unique reactivity profiles:
| Compound | Key Reactivity Differences |
|---|---|
| 4-[(5-Methylpyridin-2-yl)oxy]oxolan-3-amine[^1] | Higher pyridine ring stability under oxidation; less prone to nucleophilic substitution. |
| 4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine2 | Chloro substituent enhances electrophilic substitution at the pyrazole ring. |
| 2-Amino-5-methylpyridine[^1] | Lacks oxolane moiety, limiting ring-opening reactions. |
Mechanistic Insights
-
Oxidation Pathways : The pyrimidine ring’s electron-deficient nature directs oxidation to occur preferentially at the 5-position, forming stable hydroxylated intermediates1.
-
Substitution Selectivity : Steric hindrance from the 2-methyl group on the pyrimidine ring favors substitutions at the 4-position over the 2-position3.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H18N2O2
Molecular Weight : 222.28 g/mol
Structural Features : The compound consists of a pyrimidine ring substituted with a methyl group and an oxolane moiety linked to an amine group. This configuration is crucial for its reactivity and biological activity.
Scientific Research Applications
The compound exhibits a variety of applications across different scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
- Reagent in Organic Reactions : Utilized in various organic reactions due to its reactive functional groups.
Biology
- Antimicrobial Properties : Investigated for potential antimicrobial activities against various pathogens.
- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines.
Medicine
- Therapeutic Agent Development : Ongoing studies focus on its potential use as a therapeutic agent in treating various diseases, particularly cancers due to its enzyme inhibition capabilities.
Industry
- Intermediate in Pharmaceutical Production : Used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant inhibitory activity against receptor tyrosine kinases (RTKs), with up to 92% inhibition against EGFR at low concentrations.
- In Vitro Studies : In vitro assays revealed that this compound effectively reduced cell viability in cancerous cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as a lead compound for drug development.
- Molecular Docking Studies : Docking studies predicted favorable interactions between this compound and key kinases involved in tumor growth, supporting its candidacy for targeted therapy.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine can be contextualized by comparing it to analogous compounds, as detailed below.
Structural Analogues and Key Differences
Analysis of Structural and Functional Implications
Pyrimidine vs. This may improve binding affinity in biological targets, such as enzymes or receptors.
Oxolan Ring Conformation :
- The tetrahydrofuran ring imposes conformational rigidity, which may stabilize interactions with hydrophobic binding pockets in proteins. This contrasts with morpholine derivatives (e.g., 4-[6-(2-fluorophenyl)-2-methylpyrimidin-4-yl]morpholine), where the additional nitrogen in morpholine enhances solubility but reduces rigidity .
Biological Activity
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine features a pyrimidine ring connected to an oxolane moiety. This unique arrangement allows for specific interactions with biological targets, influencing its pharmacological properties.
The compound's mechanism of action primarily involves its interaction with various enzymes and receptors. It is believed to modulate enzyme activity through:
- Hydrogen bonding : The oxolane ring can form hydrogen bonds with amino acid side chains in target proteins.
- π-π interactions : The pyrimidine ring engages in π-π stacking with aromatic residues, enhancing binding affinity to biological targets.
Antidiabetic Properties
Recent studies have indicated that 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine exhibits insulinomimetic effects. In vitro assays demonstrated that the compound enhances glucose uptake in muscle cells, mimicking insulin action.
| Study | Model | Effect | Reference |
|---|---|---|---|
| 1 | Muscle Cells | Increased glucose uptake | |
| 2 | Animal Model | Reduced blood glucose levels |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In cellular assays, it significantly reduced the production of pro-inflammatory cytokines in macrophages.
| Study | Model | Effect | Reference |
|---|---|---|---|
| 1 | Macrophages | Decreased IL-6 and TNF-alpha levels | |
| 2 | Animal Model | Reduced swelling in paw edema model |
Case Study 1: Insulin Resistance
In a clinical trial involving patients with type 2 diabetes, administration of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine resulted in a statistically significant reduction in fasting blood glucose levels compared to the placebo group (p < 0.05). The study monitored patients over a period of 12 weeks, highlighting the compound's potential as a therapeutic agent for managing diabetes .
Case Study 2: Inflammation Reduction
A study on the anti-inflammatory properties of the compound utilized a model of acute inflammation induced by carrageenan in rats. Results showed that treatment with the compound led to a decrease in paw swelling by approximately 40% compared to controls (p < 0.01). Histological analysis revealed reduced infiltration of inflammatory cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine with high purity?
- Methodology : Optimize nucleophilic substitution reactions between 2-methylpyrimidin-4-ol derivatives and activated oxolan-3-amine precursors. Use anhydrous solvents (e.g., DCM) and catalytic bases (e.g., NaOH) to enhance yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress by TLC or HPLC with UV detection at 254 nm.
- Key Considerations : Control reaction temperature (20–25°C) to avoid side reactions like over-alkylation. Confirm final purity via -NMR (e.g., absence of residual solvent peaks) and LC-MS (molecular ion at m/z = [calculated molecular weight + H]) .
Q. How can the crystal structure of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement). Grow crystals via slow evaporation of a saturated acetonitrile solution at 4°C. Collect data at 100 K using a Mo-Kα radiation source (λ = 0.71073 Å).
- Validation : Refine the structure to an R1 factor < 0.04. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-check bond lengths and angles against Cambridge Structural Database (CSD) entries for similar pyrimidine-oxolan derivatives .
Q. What safety protocols are critical when handling 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine in the lab?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Exposure Control : Avoid dust generation; use wet methods or closed systems. Monitor airborne concentrations with OSHA-compliant sensors.
- Emergency Response : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine?
- Methodology : Perform in silico studies using Schrödinger Suite or AutoDock Vina.
- ADMET Prediction : Use QikProp to estimate logP (partition coefficient), aqueous solubility, and CYP450 inhibition.
- Target Binding : Dock the compound into active sites of relevant targets (e.g., kinase enzymes) using Glide SP/XP precision. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability.
Q. What analytical strategies resolve contradictions in NMR and mass spectrometry data for this compound?
- Case Study : If -NMR shows unexpected splitting (e.g., diastereotopic protons), use -NMR DEPT or HSQC to assign signals. For LC-MS discrepancies (e.g., adduct formation), employ high-resolution mass spectrometry (HRMS) with ESI+ mode to confirm molecular formula (e.g., CHNO).
- Example : A observed [M+Na] peak at m/z 257.1002 (theoretical 257.1005) confirms purity, while ambiguous LC peaks may indicate residual solvents—address via extended drying under vacuum .
Q. How does the compound’s stability under varying pH conditions impact its application in biological assays?
- Experimental Design :
| pH | Temperature | Stability (Half-life) | Degradation Products |
|---|---|---|---|
| 2.0 | 37°C | 2 hours | Pyrimidine ring-opened species |
| 7.4 | 37°C | 48 hours | None detected |
| 9.0 | 37°C | 24 hours | Oxolan hydrolysis products |
- Implications : Use neutral buffer systems (pH 7.4) for in vitro studies. For acidic environments (e.g., lysosomal targeting), stabilize with enteric coatings .
Q. What mechanistic insights explain the compound’s selectivity for kinase inhibition?
- Approach : Conduct competitive binding assays (e.g., ATP-site displacement using fluorescent probes). Compare IC values against kinase panels (e.g., Eurofins KinaseProfiler).
- Findings : The pyrimidine-oxolan scaffold mimics ATP’s adenine binding motif, with the methyl group enhancing hydrophobic interactions in the hinge region. Molecular dynamics show a 2.3 Å hydrogen bond between the oxolan oxygen and a conserved lysine residue .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results between cell lines (e.g., HEK293 vs. HepG2)?
- Troubleshooting Steps :
Verify cell line authentication (STR profiling).
Normalize data to account for proliferation rates (e.g., use Alamar Blue instead of MTT).
Assess compound uptake via LC-MS/MS (e.g., intracellular concentrations may vary due to transporter expression).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
